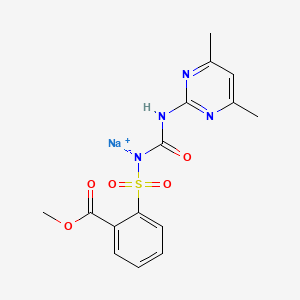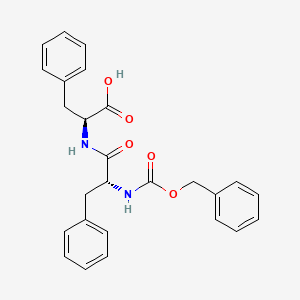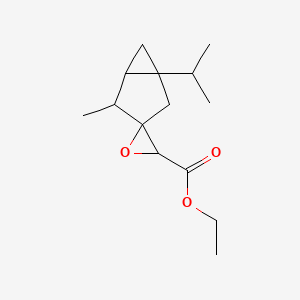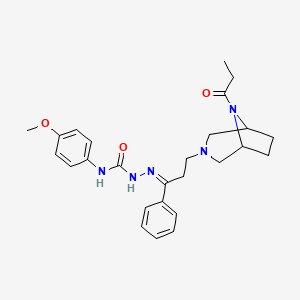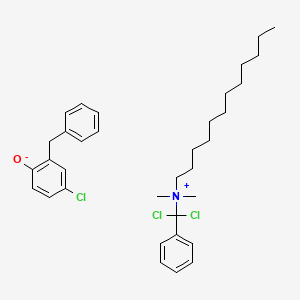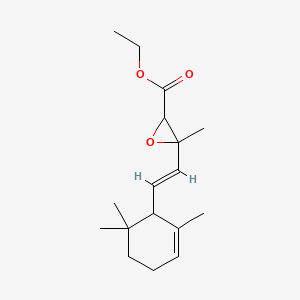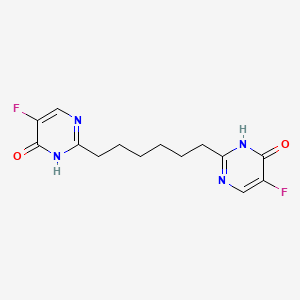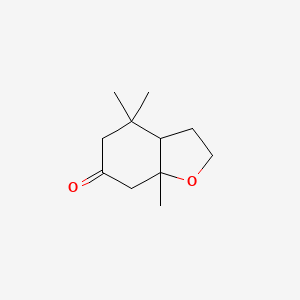
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features a phenylinden group. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt typically involves the reaction of glycine with 1-oxo-2-phenylinden-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenylinden group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenylinden compounds.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt exerts its effects involves its interaction with specific molecular targets. The phenylinden group can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(1-oxo-2-phenylinden-3-yl)-, monosodium salt
- α-[(2-Methoxy-2-oxoethyl)[3-(2-naphthyl)-1-oxo-2-propynyl]amino]-4-methylbenzenepropionic acid methyl ester
Uniqueness
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a glycine moiety with a phenylinden group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
7606-08-8 |
|---|---|
Molekularformel |
C17H12NNaO3 |
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
sodium;2-[(3-oxo-2-phenylinden-1-yl)amino]acetate |
InChI |
InChI=1S/C17H13NO3.Na/c19-14(20)10-18-16-12-8-4-5-9-13(12)17(21)15(16)11-6-2-1-3-7-11;/h1-9,18H,10H2,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
LDGMBXLIODTCRQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



